
Norfenfluramine
Descripción general
Descripción
Actúa como un agente liberador de serotonina y norepinefrina y es un potente agonista de los receptores 5-HT2A, 5-HT2B y 5-HT2C . La norfenfluramina es un metabolito de la fenfluramina y la benfluorex, que se usaban previamente como agentes anoréxicos pero se retiraron debido a su asociación con fibrosis cardíaca .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de norfenfluramina típicamente involucra los siguientes pasos:
Hidrólisis de 2-(3-(trifluorometil)fenil)acetonitrilo: Este paso produce ácido 2-(3-(trifluorometil)fenil)acético.
Reacción con Anhídrido Acético: El ácido 2-(3-(trifluorometil)fenil)acético reacciona con anhídrido acético y un catalizador para producir 1-(3-(trifluorometil)fenil)propan-2-ona.
Aminación Reductora: La 1-(3-(trifluorometil)fenil)propan-2-ona luego seamina reductivamente con etilamina usando un agente reductor de borohidruro para producir norfenfluramina.
Métodos de Producción Industrial: Los métodos de producción industrial para la norfenfluramina son similares a las rutas sintéticas mencionadas anteriormente pero se amplían para acomodar cantidades más grandes. El proceso involucra un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: La norfenfluramina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la norfenfluramina en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en el grupo amina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Principales Productos Formados:
Oxidación: Produce cetonas o ácidos carboxílicos.
Reducción: Produce derivados de amina.
Sustitución: Produce derivados halogenados.
Aplicaciones Científicas De Investigación
Norfenfluramine is a metabolite of fenfluramine, a drug that was approved in the U.S. and Europe in 2020 for treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged 2 years and older . Research indicates that this compound likely plays a key role in the antiseizure activity of fenfluramine .
Antiseizure Activity
- l-Norfenfluramine as a Potential Antiseizure Medication A study comparing the antiseizure activity of the l-enantiomers of d,l-fenfluramine and d,l-norfenfluramine found that l-norfenfluramine may be a promising candidate for a novel, enantiomerically pure antiseizure medication .
- Potency Based on brain EC50 values, this compound is 10 times more potent than fenfluramine, while l-norfenfluramine is 13 times more potent than l-fenfluramine in protecting against audiogenic seizures .
- Metabolic Formation The fact that the brain EC50 of l-norfenfluramine administered as such (1940 ng/g) was similar to that of metabolically formed l-norfenfluramine after administration of l-fenfluramine (2330 ng/g) strongly suggests that the antiseizure activity of l-fenfluramine in this model can be mainly ascribed to its primary metabolite. Likewise, the metabolite this compound appears to be the main determinant of the antiseizure effect observed after administration of fenfluramine .
Neurotransmitter Release
- Serotonin and Dopamine Release this compound induces the release of serotonin and dopamine . (+)-norfenfluramine was more potent than fenfluramine in inducing dopamine release .
- Synaptic Vesicles (+)-norfenfluramine acts to induce neurotransmitter release from synaptic vesicles, as evidenced by a significant decrease of (+)-norfenfluramine-induced [3H]5-HT and [3H]dopamine release after reserpine pretreatment .
Other Potential Applications and Research
- Lipogenesis this compound is thought to be the major active metabolite of fenfluramine in humans, and its in vitro effect on lipogenesis in human adipose tissue has been studied .
- Analytical Determination A synthetic supported liquid extraction (SLE) sorbent has been developed for the quantitative determination of fenfluramine and this compound in mouse brain, using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
- Doping in Sports this compound is listed as a compound that may be detected in sports doping control .
- Receptor Binding Fenfluramine does not bind significantly to 5-HT2Breceptors, while this compound shows greater affinity and agonist activity at serotonin 5HT2 receptors than fenfluramine .
Mecanismo De Acción
La norfenfluramina ejerce sus efectos al actuar como un agente liberador de serotonina y norepinefrina. Se une y activa los receptores 5-HT2A, 5-HT2B y 5-HT2C, lo que lleva a un aumento de la liberación de estos neurotransmisores . La activación de los receptores 5-HT2B en las válvulas cardíacas puede conducir a fibrosis cardíaca, que es un efecto secundario significativo . Además, la norfenfluramina es un agonista del receptor 1 asociado a la traza de amina humana (TAAR1), lo que contribuye a sus efectos farmacológicos .
Compuestos Similares:
Fenfluramina: El compuesto principal de la norfenfluramina, utilizado como agente anoréxico.
Benfluorex: Otro precursor de la norfenfluramina, también utilizado como agente anoréxico.
Dexfenfluramina: Un isómero estereoisómero de la fenfluramina con propiedades farmacológicas similares.
Unicidad de la Norfenfluramina: La norfenfluramina es única debido a su potente actividad agonista en los receptores 5-HT2A, 5-HT2B y 5-HT2C, lo que la distingue de otros derivados de anfetamina. Su papel como metabolito de la fenfluramina y la benfluorex también destaca su importancia en el contexto del metabolismo de los fármacos y la farmacología .
Comparación Con Compuestos Similares
Fenfluramine: The parent compound of norfenfluramine, used as an anorectic agent.
Benfluorex: Another precursor of this compound, also used as an anorectic agent.
Dexfenfluramine: A stereoisomer of fenfluramine with similar pharmacological properties.
Uniqueness of this compound: this compound is unique due to its potent agonist activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which distinguishes it from other amphetamine derivatives. Its role as a metabolite of fenfluramine and benfluorex also highlights its significance in the context of drug metabolism and pharmacology .
Actividad Biológica
Norfenfluramine, a metabolite of fenfluramine, has garnered attention for its biological activity, particularly in the context of treating seizure disorders such as Dravet syndrome and Lennox-Gastaut syndrome. This article explores the pharmacokinetics, pharmacodynamics, and therapeutic implications of this compound, supported by case studies and research findings.
Pharmacokinetics of this compound
This compound is primarily formed from fenfluramine through extensive hepatic metabolism. The metabolic pathways involve several cytochrome P450 enzymes, with CYP1A2, CYP2B6, and CYP2D6 playing significant roles in its conversion. More than 75% of fenfluramine is metabolized to this compound before elimination .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Volume of Distribution (Vz/F) | 11.9 L/kg |
Plasma Protein Binding | ~50% |
Elimination Half-life | 20 hours |
Clearance (CL/F) | 6.9 L/h |
The elimination of this compound primarily occurs through renal pathways, with over 90% excreted in urine as unchanged this compound or its metabolites .
This compound exhibits significant antiepileptic properties. Research indicates that both this compound and its enantiomers have comparable anticonvulsant activity, with effective doses (ED50) ranging between 5.1 and 14.8 mg/kg in various animal models .
Mechanism of Action:
This compound acts primarily as a serotonin receptor agonist, particularly at the 5-HT2B receptor sites. This interaction is crucial for mediating its effects on seizure activity and potentially influencing appetite regulation .
Case Studies
- Dravet Syndrome Treatment:
- Long-term Weight Management:
Comparative Efficacy of Enantiomers
Recent studies have investigated the efficacy of different enantiomers of fenfluramine and this compound:
Compound | EC50 (Brain) | Potency Comparison |
---|---|---|
This compound | 1340 ng/mg | 10x more potent than fenfluramine |
(+)-Norfenfluramine | 2330 ng/mg | 13x more potent than (+)-Fenfluramine |
These findings suggest that this compound is a significant contributor to the therapeutic effects observed with fenfluramine treatment .
Safety Profile and Side Effects
While this compound has demonstrated efficacy in treating seizures, safety concerns persist regarding its potential to cause valvular heart disease and other side effects such as sedation and somnolence. Monitoring for these adverse effects is crucial during treatment .
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904717 | |
Record name | (+/-)-Norfenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-26-6 | |
Record name | (±)-Norfenfluramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1886-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfenfluramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORFENFLURAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Norfenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFENFLURAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037A9J3PSW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.